molecular formula C8H15NO B8406203 (2-Methoxy-ethyl)-methyl-(1-methyl-prop-2-ynyl)-amine

(2-Methoxy-ethyl)-methyl-(1-methyl-prop-2-ynyl)-amine

Cat. No. B8406203
M. Wt: 141.21 g/mol
InChI Key: QOAGKOBIQRCJQO-UHFFFAOYSA-N
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Patent
US07449483B2

Procedure details

In analogy to example 37.5 and 37.6, 3-Butyn-2-ol and N-(Methoxyethyl)methylamine were converted to yield (2-Methoxy-ethyl)-methyl-(1-methyl-prop-2-ynyl)-amine as colorless oil, MS: 141 (M).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2](O)[C:3]#[CH:4].[CH3:6][O:7][CH2:8][CH2:9][NH:10][CH3:11]>>[CH3:6][O:7][CH2:8][CH2:9][N:10]([CH3:11])[CH:2]([CH3:1])[C:3]#[CH:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCNC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COCCN(C(C#C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.